1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound that features a combination of imidazole, piperidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the phenyl ethanone derivative. Common reagents used in these reactions include:
Imidazole synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Piperidine synthesis: Piperidine derivatives can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution: The imidazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: EDCI, DCC
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted imidazole and piperidine derivatives
Scientific Research Applications
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole and piperidine moieties make it a potential candidate for drug development, particularly for targeting enzymes and receptors in the body.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with receptor proteins through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and omeprazole contain imidazole rings and have similar biological activities.
Piperidine derivatives: Compounds like piperidine and its derivatives are commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its combination of imidazole, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS2/c1-16(2)27-19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-26-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJKDPNZIPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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